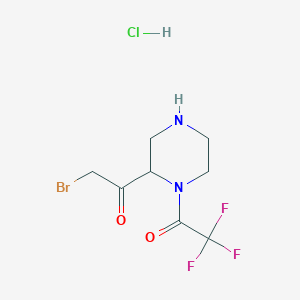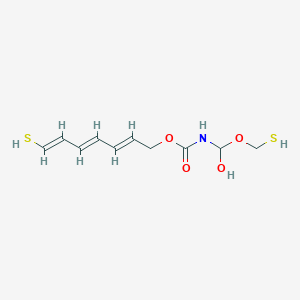
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as mercapto (thiol), hydroxy, and carbamate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate typically involves multiple steps, starting from simpler precursors. One common approach is to start with hepta-2,4,6-trien-1-ol, which undergoes a series of reactions including mercapto group introduction, hydroxylation, and carbamate formation. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality control of the final product.
化学反応の分析
Types of Reactions
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The hydroxyl and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
科学的研究の応用
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate exerts its effects involves interactions with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl and carbamate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Tropone: A related compound with a similar triene structure but lacking the mercapto and carbamate groups.
Tropolone: Similar to tropone but with an additional hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness
7-Mercaptohepta-2,4,6-trien-1-yl (hydroxy(mercaptomethoxy)methyl)carbamate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research.
特性
分子式 |
C10H15NO4S2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
[(2E,4E,6E)-7-sulfanylhepta-2,4,6-trienyl] N-[hydroxy(sulfanylmethoxy)methyl]carbamate |
InChI |
InChI=1S/C10H15NO4S2/c12-9(11-10(13)15-8-17)14-6-4-2-1-3-5-7-16/h1-5,7,10,13,16-17H,6,8H2,(H,11,12)/b3-1+,4-2+,7-5+ |
InChIキー |
NZQWTUKBCMHZGU-PPLKHLOCSA-N |
異性体SMILES |
C(/C=C/C=C/C=C/S)OC(=O)NC(O)OCS |
正規SMILES |
C(C=CC=CC=CS)OC(=O)NC(O)OCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


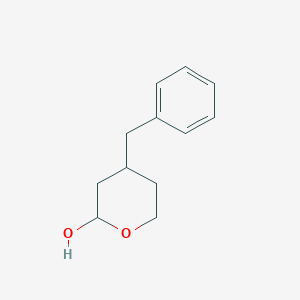
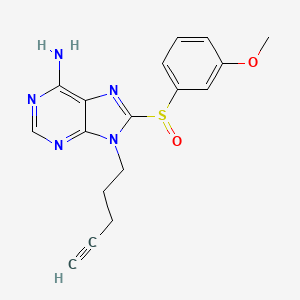
![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)
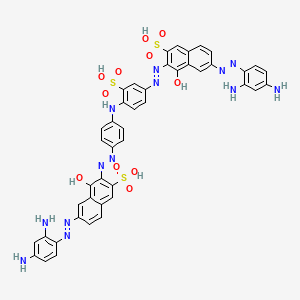
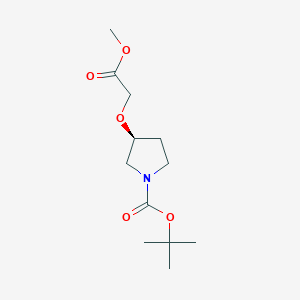


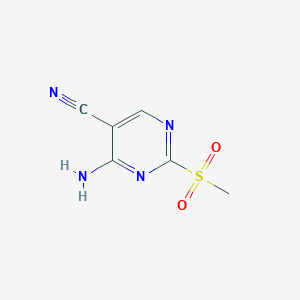

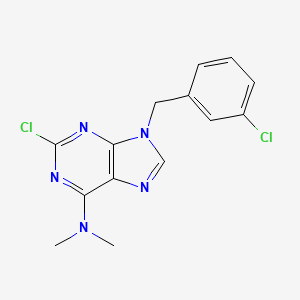
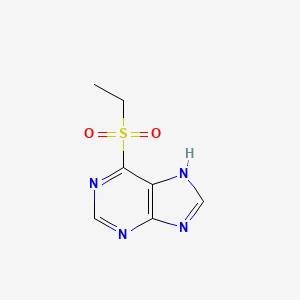

![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)
